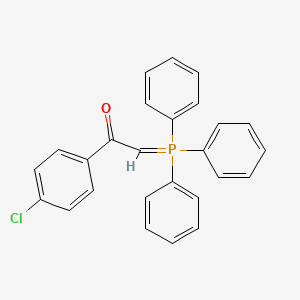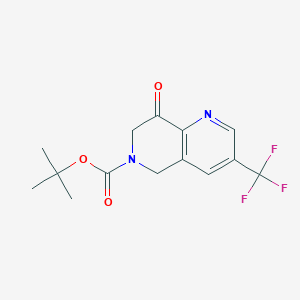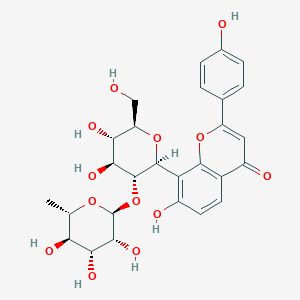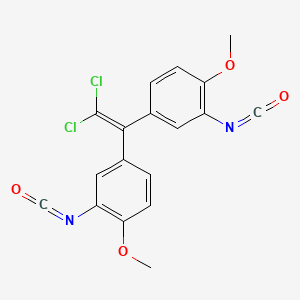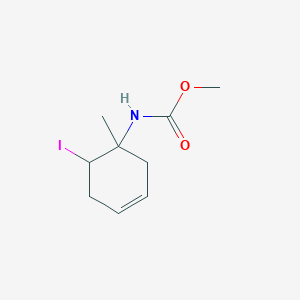
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This particular compound features an iodine atom and a cyclohexene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of a suitable amine with methyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out in various solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. more environmentally friendly methods have been developed, such as the use of dimethyl carbonate as a carbamoylating agent . This method avoids the use of toxic and hazardous reagents, making it a safer and more sustainable option.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the iodine atom with other functional groups .
Scientific Research Applications
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition occurs through the carbamate group binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve impulses .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is unique due to the presence of the iodine atom and the cyclohexene ring. These structural features contribute to its distinct chemical properties and reactivity compared to other carbamates .
Properties
CAS No. |
904236-23-3 |
|---|---|
Molecular Formula |
C9H14INO2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C9H14INO2/c1-9(11-8(12)13-2)6-4-3-5-7(9)10/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
JMWWGCUDULNSNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CCC1I)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




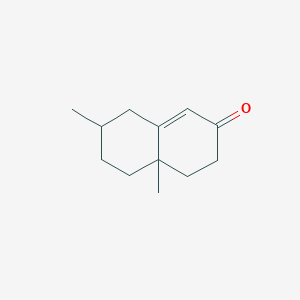
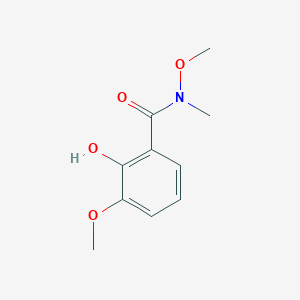
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
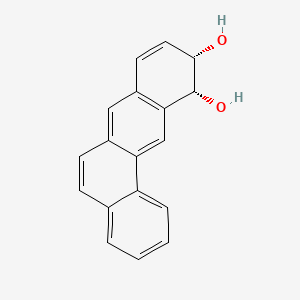
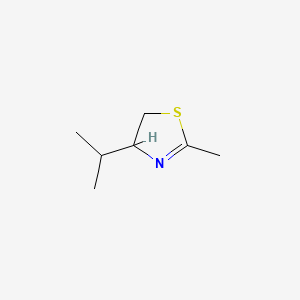
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
